molecular formula C17H14Br2N2O3 B445110 (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE

(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE

Cat. No.: B445110
M. Wt: 454.1g/mol
InChI Key: IBVWQCUXIIJBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methyl groups, and a furan ring linked to a bromophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of bromine and methyl groups. The furan ring is then synthesized separately and linked to the bromophenoxy methyl group. The final step involves coupling the two major fragments under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound with similar structural features but different applications.

    Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of having a pyrazole ring.

Uniqueness

(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14Br2N2O3

Molecular Weight

454.1g/mol

IUPAC Name

(4-bromo-3,5-dimethylpyrazol-1-yl)-[5-[(2-bromophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C17H14Br2N2O3/c1-10-16(19)11(2)21(20-10)17(22)15-8-7-12(24-15)9-23-14-6-4-3-5-13(14)18/h3-8H,9H2,1-2H3

InChI Key

IBVWQCUXIIJBDI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br)C)Br

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br)C)Br

Origin of Product

United States

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